(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile
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Overview
Description
(((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile is a novel organic compound characterized by its trifluoromethyl and phenylamino functionalities
Mechanism of Action
Target of Action
The primary targets of this compound are the Retinoic Acid Receptor-Related Orphan Receptors (RORs) . These receptors are part of the nuclear receptor family and play crucial roles in various biological processes, including metabolism, development, immunity, and circadian rhythm .
Mode of Action
The compound acts as an inverse agonist for the RORα and RORγ receptors . An inverse agonist is a drug that binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist.
Biochemical Pathways
These could include pathways involved in lipid metabolism, immune response, and circadian rhythm .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. Given its role as an inverse agonist of RORα and RORγ, it might lead to changes in gene expression regulated by these receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves multiple steps:
Formation of the Trifluoro-Intermediate: : Initial steps often involve the formation of a trifluoromethylated intermediate through reactions such as trifluoromethylation of a suitable precursor.
Hydroxy Substitution: : This intermediate undergoes hydroxy substitution to introduce the hydroxy group at the desired position.
Phenylamino Group Introduction: : The phenylamino functionality is introduced through an amination reaction.
Final Coupling: : The final step involves coupling the phenylamino intermediate with a suitable dicarbonitrile reagent under specific conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound often employs continuous flow reactors to ensure precise control over reaction conditions. High-throughput synthesis techniques and optimization of catalytic processes are critical for scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxy group in the compound can undergo oxidation to form carbonyl derivatives.
Reduction: : The dicarbonitrile moiety can be reduced to corresponding amines under suitable conditions.
Substitution: : Both the phenyl and trifluoromethyl groups can be involved in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are typically used.
Reduction: : Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are common.
Substitution: : Reagents include halogenating agents or nucleophiles like alkoxides.
Major Products
Oxidation: : Carbonyl compounds.
Reduction: : Amines.
Substitution: : Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecular architectures.
Biology
Research has explored its potential as a bioactive molecule, particularly in the development of pharmaceutical candidates due to its ability to interact with biological targets.
Medicine
In medicinal chemistry, it is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Its unique functional groups make it valuable in materials science for the development of advanced polymers and coatings.
Comparison with Similar Compounds
Compared to other trifluoromethylated or phenylamino compounds, (((4-(2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)methylene)methane-1,1-dicarbonitrile exhibits distinct properties such as enhanced stability and specific reactivity patterns. Similar compounds include:
4-Trifluoromethylphenylamine: : Lacks the additional hydroxy and dicarbonitrile functionalities, resulting in different reactivity and application profiles.
(2,2,2-Trifluoroethyl)benzene: : Missing the amino and dicarbonitrile groups, used mainly in simpler synthetic applications.
And there you have it! The full breakdown of this compound. Fascinating, isn’t it?
Properties
IUPAC Name |
2-[[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F6N3O/c14-12(15,16)11(23,13(17,18)19)9-1-3-10(4-2-9)22-7-8(5-20)6-21/h1-4,7,22-23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRACRLDEHUVIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(F)(F)F)(C(F)(F)F)O)NC=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F6N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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